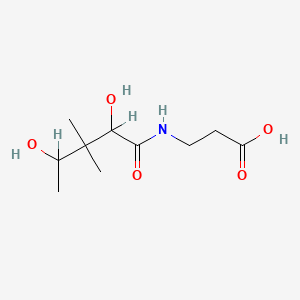

omega-Methyl pantothenic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

2545-82-6 |

|---|---|

Fórmula molecular |

C10H19NO5 |

Peso molecular |

233.26 g/mol |

Nombre IUPAC |

3-[(2,4-dihydroxy-3,3-dimethylpentanoyl)amino]propanoic acid |

InChI |

InChI=1S/C10H19NO5/c1-6(12)10(2,3)8(15)9(16)11-5-4-7(13)14/h6,8,12,15H,4-5H2,1-3H3,(H,11,16)(H,13,14) |

Clave InChI |

LMVBDQSHTURIFI-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C)(C)C(C(=O)NCCC(=O)O)O)O |

Origen del producto |

United States |

Molecular Mechanisms of Antagonistic Action of Omega Methyl Pantothenic Acid

Competitive Inhibition of Pantothenate Kinase (PanK) Activity

Pantothenate kinase (PanK) catalyzes the first and rate-limiting step in the CoA biosynthetic pathway: the ATP-dependent phosphorylation of pantothenic acid to 4'-phosphopantothenate. Omega-methyl pantothenic acid acts as a competitive inhibitor of this crucial enzyme.

Elucidation of Inhibitory Kinetics and Binding Affinities

Detailed kinetic studies have demonstrated that pantothenic acid analogs, including N-substituted pantothenamides, act as competitive inhibitors of PanK. nih.gov For a series of pantothenic acid analogs, the inhibition constants (Ki) have been determined to be in the nanomolar range, indicating a high affinity for the enzyme. nih.gov While specific kinetic data for omega-methyl pantothenic acid is not extensively detailed in the available literature, its structural similarity to pantothenic acid suggests that it binds to the same active site, competing with the natural substrate. The inhibitory effect is achieved by the analog occupying the pantothenate binding pocket, thereby preventing the binding and phosphorylation of pantothenic acid.

Table 1: Inhibitory Data for Pantothenate Kinase Analogs

| Compound | Inhibition Type | Ki Value (Range) |

| Pantothenic Acid Analogs | Competitive | Nanomolar (nM) |

Comparative Analysis of PanK Inhibition Across Species (e.g., bacterial vs. mammalian enzymes)

The inhibitory effects of pantothenic acid analogs can vary significantly between different species due to structural differences in their respective pantothenate kinases. Eubacteria possess three distinct types of PanK: Type I (PanKI), Type II (PanKII), and Type III (PanKIII). Mammals, on the other hand, have their own set of PanK isoforms (PANK1, PANK2, PANK3). nih.gov

Studies on N-substituted pantothenamides have revealed these species-specific differences. For instance, PanKI enzymes found in many bacteria are more promiscuous and can phosphorylate these analogs, leading to their entry into the CoA pathway. nih.gov In contrast, PanKIII enzymes are highly selective and resistant to inhibition by these analogs. nih.govwikipedia.org The Staphylococcus aureus PanKII exhibits a unique uncompetitive inhibition pattern in response to some pantothenamides. nih.gov

While direct comparative studies on the inhibitory profile of omega-methyl pantothenic acid against a wide range of bacterial and mammalian PanK isoforms are not extensively documented, its known antagonistic effects in both bacteria and humans suggest a broad-spectrum inhibitory activity. researchgate.netnih.gov The degree of inhibition and the precise kinetic parameters are likely to differ depending on the specific PanK isoform.

Structural Insights into Enzyme-Antagonist Interactions

The crystal structure of Escherichia coli PanK in complex with pantothenate has provided a framework for understanding how antagonists like omega-methyl pantothenic acid might bind. The pantothenate binding site is a groove, and upon substrate binding, a "lid" region of the enzyme undergoes a conformational change to enclose the substrate. Current time information in Delhi, IN.

Modeling studies of N-alkylpantothenamides, which share structural similarities with omega-methyl pantothenic acid, predict that they bind in the same orientation as pantothenate. Current time information in Delhi, IN. The alkyl chain of these analogs is thought to interact with a hydrophobic dome region above the pantothenate binding pocket. Current time information in Delhi, IN. It is plausible that the terminal methyl group of omega-methyl pantothenic acid also occupies this hydrophobic pocket, contributing to its binding affinity and inhibitory action. This binding prevents the proper positioning of the natural substrate, pantothenic acid, for phosphorylation.

Formation and Accumulation of Aberrant Coenzyme A Analogs

Beyond the direct inhibition of PanK, the antagonistic effect of omega-methyl pantothenic acid can also be attributed to its potential to be metabolized into fraudulent or inactive analogs of CoA. This occurs if the modified pantothenate is accepted as a substrate by the subsequent enzymes in the CoA biosynthetic pathway.

Enzymatic Processing of omega-Methyl Pantothenic Acid through Coenzyme A Biosynthetic Pathway Steps

Following the initial phosphorylation by PanK (if it occurs), the resulting omega-methyl-4'-phosphopantothenate would need to be processed by the next enzymes in the pathway:

Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme catalyzes the addition of cysteine to 4'-phosphopantothenate.

Phosphopantothenoylcysteine Decarboxylase (PPCDC): This enzyme removes the carboxyl group from the cysteine moiety.

Phosphopantetheine Adenylyltransferase (CoaD or PPAT): This enzyme adds an AMP group to form dephospho-CoA.

Dephospho-CoA Kinase (CoaE or DPCK): This final enzyme phosphorylates dephospho-CoA to produce the active Coenzyme A.

Molecular Characterization of Inactive Coenzyme A Derivatives

Assuming that omega-methyl pantothenic acid is processed through the entire CoA biosynthetic pathway, the resulting molecule would be an omega-methyl-Coenzyme A analog. This altered CoA molecule would possess a methyl group at the terminal end of the pantoate moiety.

Functional Impairment of Acyl Carrier Protein (ACP)

The central role of ACP in fatty acid synthesis is to act as a shuttle, carrying the growing acyl chain between the various catalytic domains of the fatty acid synthase (FAS) complex. nih.gov The antagonistic action of omega-methyl pantothenic acid culminates in the functional incapacitation of ACP, a process initiated by the covalent modification of its apo-form.

The journey to a non-functional ACP begins within the CoA biosynthetic pathway. Pantothenic acid is the essential precursor for the synthesis of CoA. nih.gov This multi-step enzymatic process is initiated by the phosphorylation of pantothenic acid to 4'-phosphopantothenic acid by the enzyme pantothenate kinase (PANK). oregonstate.edu Subsequent enzymatic reactions lead to the formation of CoA. nih.gov

Omega-methyl pantothenic acid, due to its structural similarity to pantothenic acid, is recognized as a substrate by the enzymes of the CoA biosynthetic pathway, including PANK. oregonstate.edunih.gov This leads to the formation of an analog of CoA, termed omega-methyl-CoA. This analog, however, is functionally inert.

The final step in the activation of ACP is the post-translational modification of its inactive apo-form to the functional holo-form. This conversion is catalyzed by the enzyme holo-acyl carrier protein synthase (ACPS), which transfers the 4'-phosphopantetheine (B1211885) moiety from CoA to a conserved serine residue on apo-ACP. researchgate.netportlandpress.com This prosthetic group provides the terminal sulfhydryl group that is essential for the attachment of acyl intermediates via a thioester bond. researchgate.net

In the presence of omega-methyl-CoA, ACPS mistakenly utilizes this analog as a substrate, transferring the inactive omega-methyl-phosphopantothenamide moiety to apo-ACP. The resulting modified ACP is inherently non-functional because it lacks the critical terminal sulfhydryl group. This covalent modification effectively sequesters the ACP pool in an inactive state.

Table 1: Key Enzymes in the CoA Biosynthetic Pathway and their Interaction with omega-Methyl Pantothenic Acid

| Enzyme | Normal Substrate | Analog Substrate | Product of Analog Substrate | Consequence |

| Pantothenate Kinase (PANK) | Pantothenic Acid | omega-Methyl Pantothenic Acid | omega-Methyl-4'-phosphopantothenic acid | Initiation of inactive CoA analog synthesis. oregonstate.edu |

| CoA Biosynthesis Enzymes | 4'-phosphopantothenic acid intermediates | omega-Methyl-4'-phosphopantothenic acid intermediates | omega-Methyl-Coenzyme A | Formation of a functionally inert CoA analog. |

| Holo-Acyl Carrier Protein Synthase (ACPS) | Coenzyme A | omega-Methyl-Coenzyme A | omega-Methyl-phosphopantothenamide-ACP | Generation of a non-functional Acyl Carrier Protein. researchgate.net |

The fatty acid synthase (FAS) system is a multi-enzyme complex responsible for the de novo synthesis of fatty acids. In bacteria and plants, this is typically a Type II FAS system, where the enzymes are discrete, soluble proteins. portlandpress.com A functional holo-ACP is indispensable for the operation of the FAS, as it shuttles the elongating acyl chain between the active sites of these enzymes. nih.gov

The accumulation of the inactive omega-methyl-phosphopantothenamide-ACP has profound consequences for the FAS apparatus. This modified ACP is unable to accept the initial acyl group, typically an acetyl group from acetyl-CoA, nor can it accept the malonyl group from malonyl-CoA, which is required for chain elongation. The enzyme malonyl-CoA:ACP transacylase (FabD) is responsible for transferring the malonyl group to holo-ACP to form malonyl-ACP, a crucial step in the initiation and elongation phases of fatty acid synthesis. nih.govwikipedia.org The inactive ACP cannot serve as a substrate for FabD, thus halting the process at its inception. nih.gov

Furthermore, even if an acyl chain were to be present, the modified ACP lacks the ability to present it to the various catalytic domains of the FAS, including the ketosynthase, reductase, and dehydratase enzymes. The intricate protein-protein interactions between ACP and the FAS enzymes are essential for the sequential processing of the growing fatty acid. nih.gov The presence of the bulkier omega-methyl group and the absence of the reactive thiol may also sterically hinder or prevent the proper docking of the modified ACP with its partner enzymes in the FAS complex.

Cellular lipogenesis, the metabolic process of synthesizing lipids (including fatty acids and triglycerides), is fundamentally dependent on a continuous supply of newly synthesized fatty acids. mdpi.com The antagonistic action of omega-methyl pantothenic acid directly severs this supply chain by disrupting the acyl transfer reactions at the heart of fatty acid synthesis.

The core function of ACP is to act as a covalent carrier of acyl intermediates. The entire cycle of fatty acid elongation is a series of acyl transfer reactions:

Loading: The initial acetyl group is transferred to ACP.

Elongation: Malonyl-ACP delivers a two-carbon unit to the growing acyl chain in a condensation reaction.

Processing: The growing chain, tethered to ACP, is sequentially modified by reduction, dehydration, and another reduction, all while being shuttled between the respective FAS enzymes.

The inactive omega-methyl-phosphopantothenamide-ACP is incapable of participating in any of these acyl transfer steps. Without a functional ACP to accept and donate acyl groups, the entire cycle of fatty acid elongation is arrested. This cessation of de novo fatty acid synthesis has far-reaching consequences for the cell, as it is deprived of the essential building blocks for the formation of phospholipids (B1166683) for membrane biogenesis, the synthesis of signaling molecules, and the storage of energy in the form of triglycerides. The inability to synthesize these vital lipids ultimately leads to the inhibition of cell growth and proliferation.

Systemic and Cellular Metabolic Perturbations Induced by Omega Methyl Pantothenic Acid

Dysregulation of Coenzyme A Homeostasis

The central role of omega-methyl pantothenic acid in disrupting cellular metabolism stems from its direct impact on the homeostasis of Coenzyme A. By inhibiting pantothenate kinase, it effectively creates a state of CoA deficiency, leading to a series of downstream consequences for cellular function.

Impact on Intracellular Coenzyme A Pool Levels and Ratios

The inhibition of pantothenate kinase by omega-methyl pantothenic acid leads to a significant reduction in the intracellular pool of CoA and its various thioester derivatives. This depletion affects the absolute levels of free CoA (CoA-SH) as well as crucial metabolic ratios, such as the acetyl-CoA to free CoA ratio. These ratios are critical indicators of the cell's energetic and metabolic state. A decrease in the total CoA pool limits the capacity of the cell to carry and transfer acyl groups, a fundamental process in energy production and biosynthesis.

Table 1: Expected Impact of omega-Methyl Pantothenic Acid on Intracellular Coenzyme A Pools

| Metabolite | Expected Change | Rationale |

| Pantothenate | No direct change, but utilization is blocked | Competitive inhibition of pantothenate kinase prevents its phosphorylation. |

| 4'-Phosphopantothenate | Decrease | Direct product of the inhibited pantothenate kinase reaction. |

| Coenzyme A (CoA-SH) | Decrease | Depletion of the biosynthetic pathway precursor. |

| Acetyl-CoA | Decrease | Reduced availability of CoA for acetylation of pyruvate (B1213749) and fatty acids. |

| Malonyl-CoA | Decrease | Reduced availability of acetyl-CoA for carboxylation. |

| Succinyl-CoA | Decrease | Reduced availability of CoA and potential disruption of the TCA cycle. |

| Ratio | ||

| Acetyl-CoA / CoA-SH | Altered | The balance between free and acetylated CoA is disrupted, impacting metabolic flux. |

Note: This table represents expected changes based on the known mechanism of action of omega-methyl pantothenic acid. The precise magnitude of these changes can vary depending on the specific cell type and experimental conditions.

Alterations in Feedback Regulation of Pantothenate Kinase Activity by Coenzyme A Thioesters

The biosynthesis of CoA is a tightly regulated process, with pantothenate kinase activity being subject to feedback inhibition by CoA and its thioesters, particularly acetyl-CoA. mdpi.com This feedback mechanism ensures that the intracellular concentration of CoA is maintained within a narrow physiological range. Omega-methyl pantothenic acid disrupts this delicate balance. While it directly inhibits the enzyme, the resulting decrease in CoA and acetyl-CoA levels would, under normal circumstances, relieve the feedback inhibition on any remaining active enzyme. However, the primary antagonistic action of omega-methyl pantothenic acid at the catalytic site is the dominant effect, overriding the normal regulatory feedback loop and leading to a sustained state of CoA deficiency.

Broad Effects on Intermediary Metabolism

The depletion of the Coenzyme A pool by omega-methyl pantothenic acid has profound and widespread consequences for intermediary metabolism, affecting the central pathways of energy production and biosynthesis.

Influence on Carbon Flow through the Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. The entry of carbon into the TCA cycle is critically dependent on the formation of acetyl-CoA from pyruvate (via pyruvate dehydrogenase complex) and from fatty acid oxidation. By reducing the availability of CoA, omega-methyl pantothenic acid directly limits the formation of acetyl-CoA, thereby restricting the influx of carbon into the TCA cycle. This leads to a decreased rate of citrate (B86180) synthesis and a general slowdown of the entire cycle, resulting in reduced ATP production and a diminished supply of biosynthetic precursors that are derived from TCA cycle intermediates.

Table 2: Expected Perturbations in TCA Cycle Intermediates by omega-Methyl Pantothenic Acid

| TCA Cycle Intermediate | Expected Change | Consequence of Reduced CoA |

| Citrate | Decrease | Reduced synthesis from acetyl-CoA and oxaloacetate. |

| Isocitrate | Decrease | Reduced formation from citrate. |

| α-Ketoglutarate | Decrease | Reduced decarboxylation of isocitrate. |

| Succinyl-CoA | Decrease | Reduced availability of CoA and α-ketoglutarate. |

| Succinate | Decrease | Reduced formation from succinyl-CoA. |

| Fumarate | Decrease | Reduced oxidation of succinate. |

| Malate | Decrease | Reduced hydration of fumarate. |

| Oxaloacetate | Potential Accumulation/Decrease | Reduced condensation with acetyl-CoA may lead to accumulation, but overall pathway slowdown may decrease its level. |

Note: This table illustrates the anticipated impact on TCA cycle intermediates. The actual concentrations will be influenced by complex cellular regulatory mechanisms.

Modulation of Lipid Biosynthesis and Degradation Pathways

Coenzyme A is indispensable for both the synthesis and degradation of fatty acids. In fatty acid biosynthesis, acetyl-CoA is the primer and malonyl-CoA, derived from the carboxylation of acetyl-CoA, provides the two-carbon units for chain elongation. The acyl carrier protein (ACP), a component of the fatty acid synthase complex, also requires a phosphopantetheine prosthetic group derived from CoA. wikipedia.org Therefore, the inhibition of CoA synthesis by omega-methyl pantothenic acid severely curtails the cell's ability to synthesize new fatty acids.

Conversely, the β-oxidation of fatty acids, the process by which fatty acids are broken down to generate acetyl-CoA, also requires CoA to activate the fatty acids and for the thiolytic cleavage at each step of the spiral. A deficiency in CoA will, therefore, impair the cell's ability to utilize fatty acids as an energy source.

Intersections with Amino Acid Catabolism and Protein Acetylation

The catabolism of many amino acids generates intermediates that are converted to acetyl-CoA or other TCA cycle intermediates, requiring CoA for their entry into central metabolism. For example, the breakdown of branched-chain amino acids (leucine, isoleucine, and valine) produces acetyl-CoA and succinyl-CoA. A lack of CoA will impede the degradation of these amino acids.

Furthermore, CoA, in the form of acetyl-CoA, is the acetyl group donor for the post-translational modification of proteins, a crucial regulatory mechanism for a vast array of cellular processes. Protein acetylation, catalyzed by acetyltransferases, can alter protein stability, enzyme activity, protein-protein interactions, and subcellular localization. By depleting the acetyl-CoA pool, omega-methyl pantothenic acid can lead to a global decrease in protein acetylation, thereby dysregulating numerous cellular functions.

Disturbance of Steroid and Isoprenoid Metabolic Networks

The metabolic antagonism of omega-methyl pantothenic acid extends to the intricate networks of steroid and isoprenoid biosynthesis. These pathways are fundamentally dependent on CoA for the production of essential precursor molecules.

The synthesis of cholesterol, the precursor to all steroid hormones, is a prime target of disruption. The initial and rate-limiting step in cholesterol biosynthesis, the formation of mevalonate (B85504) from HMG-CoA, is catalyzed by HMG-CoA reductase. Pantothenic acid, as a component of CoA, is essential for the formation of acetyl-CoA, the fundamental building block for cholesterol and isoprenoids. Consequently, the antagonism by omega-methyl pantothenic acid is expected to impede this process. While direct studies on omega-methyl pantothenic acid's effect on HMG-CoA reductase are limited, the impact of pantothenic acid deficiency is well-documented. For instance, pantethine, a stable disulfide form of pantetheine, has been shown to inhibit HMG-CoA reductase and acetyl-CoA carboxylase, thereby reducing cholesterol and fatty acid synthesis. patsnap.comnih.gov It is therefore plausible that omega-methyl pantothenic acid, by inducing a state of pantothenic acid deficiency, would lead to a reduction in the pool of acetyl-CoA available for cholesterol and isoprenoid synthesis.

A direct consequence of this disruption is the impaired synthesis of steroid hormones. Research has demonstrated that omega-methylpantothenic acid significantly reduces the secretion of corticosterone (B1669441), a primary glucocorticoid steroid hormone in rats. oup.com This inhibition was shown to be reversible with the administration of pantothenic acid, confirming the antagonistic mechanism. oup.com This finding highlights the critical role of adequate pantothenic acid supply for adrenal steroidogenesis. nih.gov The adrenal cortex, a key site of steroid hormone production, has a high concentration and turnover of pantothenic acid, underscoring its sensitivity to antagonists like omega-methyl pantothenic acid. nih.gov

Isoprenoids, a large and diverse class of molecules derived from the same five-carbon building blocks as cholesterol, are also affected. These molecules include essential non-steroid compounds such as dolichols (required for glycoprotein (B1211001) synthesis) and ubiquinone (coenzyme Q10, a vital component of the electron transport chain). The synthesis of farnesene (B8742651), a sesquiterpene, in engineered Saccharomyces cerevisiae has been shown to be significantly reduced when pantothenate levels are limited in the growth medium. nih.gov This demonstrates the reliance of isoprenoid production on the availability of CoA precursors.

| Metabolic Pathway | Key Enzyme/Process Affected | Effect of omega-Methyl Pantothenic Acid Induced Deficiency | Key Findings | References |

| Cholesterol Synthesis | HMG-CoA Reductase, Acetyl-CoA availability | Inhibition | Reduced availability of acetyl-CoA, the precursor for cholesterol synthesis. | patsnap.comnih.gov |

| Steroid Hormone Synthesis | Adrenal Steroidogenesis | Reduction in Corticosterone Secretion | Omega-methylpantothenic acid caused a significant and reversible decrease in corticosterone output in rats. | oup.comnih.gov |

| Isoprenoid Synthesis | Farnesyl Pyrophosphate Synthesis | Reduction in Farnesene Production | Limiting pantothenate in the medium of farnesene-producing S. cerevisiae reduced farnesene flux by 70%. | nih.gov |

Cellular Responses to Pantothenate Antagonism

The metabolic disruptions initiated by omega-methyl pantothenic acid trigger a range of cellular responses aimed at mitigating the stress and adapting to the altered metabolic landscape. These responses are particularly evident in microbial systems where metabolic flexibility is crucial for survival.

Induction of Metabolic Stress Pathways

The inhibition of CoA synthesis by omega-methyl pantothenic acid leads to a state of metabolic stress, characterized by imbalances in key metabolic nodes. One of the primary consequences is the alteration of acyl-CoA pools. In Saccharomyces cerevisiae engineered for farnesene production, limiting pantothenate led to a decrease in acyl-CoA metabolites. nih.gov This reflects a direct impact on the availability of activated acyl groups for various metabolic processes.

Furthermore, the disruption of CoA-dependent pathways can lead to oxidative stress. Although direct evidence for omega-methyl pantothenic acid is pending, studies on conditions with altered CoA levels have shown a correlation with increased oxidative stress. mdpi.com This is likely due to the impairment of metabolic pathways that generate reducing equivalents (like NADPH) and the disruption of the synthesis of molecules with antioxidant properties that are dependent on CoA, such as glutathione (B108866) which relies on the TCA cycle for its regeneration. nih.gov

The tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism, is also affected. The entry of pyruvate into the TCA cycle as acetyl-CoA is a CoA-dependent step. patsnap.com Antagonism of pantothenic acid can therefore limit the flux through the TCA cycle, impacting cellular energy production and the supply of precursors for biosynthesis.

Adaptive Mechanisms and Resistance Development in Microbial Systems

Microbial systems exhibit remarkable adaptability in the face of metabolic challenges posed by antagonists like omega-methyl pantothenic acid. One key adaptive strategy involves the modulation of metabolic pathways to circumvent the bottleneck in CoA synthesis or to compensate for its downstream effects.

In the context of antibiotic resistance, the glutamate-pantothenate pathway has been shown to play a role in promoting resistance in Edwardsiella tarda. nih.gov This study revealed that exogenous glutamate (B1630785) could enhance resistance by influencing pantothenate metabolism, which in turn affects glutathione biosynthesis and the TCA cycle. nih.gov This suggests that bacteria can rewire their metabolic networks to bolster their defense mechanisms, and pantothenate metabolism is a key player in this adaptation.

Furthermore, in an interesting case of metabolic engineering, limiting pantothenate in the growth medium of farnesene-producing Saccharomyces cerevisiae surprisingly increased the strain's viability, growth rate, and biomass yield, while decreasing the metabolically burdensome farnesene production. nih.gov This indicates an adaptive response where the organism prioritizes survival and growth over the production of a non-essential, energy-intensive compound when a key nutrient becomes limiting. This phenomenon highlights the ability of microbial systems to reallocate resources in response to metabolic stress induced by pantothenate antagonism.

The development of resistance to pantothenic acid antagonists can also occur through mutations that alter the target enzymes or transport systems. For instance, mutations in the panD gene, which is involved in pantothenate synthesis in Salmonella typhimurium, can confer sensitivity to certain herbicides, suggesting that the regulation of CoA availability is crucial for tolerance to chemical stressors. nih.gov

| Cellular Response | Observed Effects in Microbial Systems | Underlying Mechanisms | References |

| Metabolic Stress | Decreased acyl-CoA metabolites in S. cerevisiae. | Direct inhibition of CoA synthesis and subsequent pathways. | nih.gov |

| Adaptive Response | Increased viability and growth of farnesene-producing S. cerevisiae under pantothenate limitation. | Reallocation of metabolic resources from product synthesis to growth and survival. | nih.gov |

| Resistance Development | Promotion of antibiotic resistance in E. tarda via the glutamate-pantothenate pathway. | Modulation of glutathione biosynthesis and the TCA cycle to enhance stress tolerance. | nih.gov |

Applications of Omega Methyl Pantothenic Acid in Experimental Research Models

Controlled Induction of Pantothenic Acid Deficiency in Animal Models

A primary application of omega-methyl pantothenic acid is the controlled induction of pantothenic acid deficiency in various research organisms. By competing with pantothenic acid, it effectively creates a state of deficiency that allows for the study of the vitamin's physiological roles.

Methodologies for Dietary-Induced Deficiency Supplemented with Antagonist

The most common methodology for inducing pantothenic acid deficiency involves the administration of a diet specifically lacking in pantothenic acid, in conjunction with supplementation of omega-methyl pantothenic acid. nih.gov This dual approach is crucial because a diet solely deficient in pantothenic acid often fails to produce clinical signs of deficiency in the short term. nih.gov The antagonist, omega-methyl pantothenic acid, acts as a pantothenate kinase inhibitor, blocking the first committed step in the biosynthesis of CoA. nih.gov This ensures a more rapid and pronounced depletion of functional pantothenic acid.

In human studies, volunteers have been fed purified, pantothenic acid-deficient diets alongside daily oral doses of omega-methyl pantothenic acid to successfully induce deficiency symptoms for research purposes. nih.govresearchgate.netnih.govnih.gov Similar methodologies have been applied to animal models, including rats and mice, where the antagonist is incorporated into their feed. researchgate.net

Phenotypic Characterization of Deficiency States in Research Organisms

The induced deficiency of pantothenic acid using omega-methyl pantothenic acid has led to the characterization of a wide array of phenotypic changes across different species, highlighting the vitamin's importance in numerous metabolic pathways.

In humans , induced deficiency leads to a constellation of symptoms, including headache, fatigue, insomnia, intestinal disturbances, and paresthesia (numbness and tingling) of the hands and feet. nih.gov

Animal models have revealed a diversity of deficiency-related phenotypes:

| Research Organism | Phenotypic Characteristics of Induced Pantothenic Acid Deficiency | Reference |

| Chickens | Skin irritation, feather abnormalities, and damage to spinal nerves due to myelin sheath degeneration. | nih.gov |

| Mice | Decreased exercise tolerance, diminished glycogen (B147801) storage in muscle and liver, skin irritation, and graying of fur (reversible with pantothenic acid administration). | nih.gov |

| Dogs | Hypoglycemia, rapid breathing and heart rates, and convulsions. | nih.gov |

| Turkey Embryos | Marked effects on neural structures, including pseudencephaly (a neural tube defect), herniated brain, and underdevelopment or absence of the eyes. Edema and hemorrhage have also been observed. | researchgate.net |

These studies underscore the critical role of pantothenic acid in maintaining neurological, metabolic, and dermatological health.

Utility as a Tool for Antimicrobial Target Validation

The essential nature of the Coenzyme A biosynthetic pathway in microorganisms makes it an attractive target for the development of novel antimicrobial agents. Omega-methyl pantothenic acid has been utilized as a research tool to validate this pathway as a viable target.

Investigating the Essentiality of Coenzyme A Biosynthesis in Pathogenic Microorganisms

The growth of many pathogenic microorganisms is dependent on their ability to either synthesize or acquire pantothenic acid from their environment to produce CoA. By acting as an antagonist, omega-methyl pantothenic acid can inhibit the utilization of pantothenic acid, thereby arresting microbial growth.

Early research demonstrated that omega-methyl pantothenic acid is an effective antagonist of pantothenic acid for numerous species of lactobacilli, highlighting its potential to disrupt bacterial metabolism. researchgate.net The inhibition of pantothenate kinase by omega-methyl pantothenic acid and other analogs serves to validate this enzyme as a crucial chokepoint in the CoA pathway of susceptible microorganisms. The essentiality of this pathway has been confirmed in high-priority pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis.

| Microorganism Type | Effect of omega-Methyl Pantothenic Acid | Reference |

| Lactobacilli | Antagonist of pantothenic acid, inhibiting growth. | researchgate.net |

The demonstration that pantothenic acid analogs can exert antimicrobial effects has spurred further research into the development of more potent and selective inhibitors of the CoA biosynthetic pathway as potential therapeutic agents.

Synergistic Effects with Other Inhibitors of Bacterial Metabolism

While the direct synergistic effects of omega-methyl pantothenic acid with other specific bacterial metabolism inhibitors are not extensively documented in publicly available research, the principle of combination therapy involving metabolic inhibitors is a promising area of investigation. The use of multiple inhibitors targeting different points in a metabolic network can enhance efficacy and reduce the likelihood of resistance. For instance, studies have shown synergistic antimicrobial activity between various natural compounds and conventional antibiotics. However, specific studies detailing such synergy with omega-methyl pantothenic acid are limited.

Biochemical Characterization of Pantothenate-Dependent Enzymes

Omega-methyl pantothenic acid's role as a specific inhibitor of pantothenate kinase makes it a valuable tool for the biochemical characterization of this enzyme and, by extension, the entire CoA biosynthetic pathway.

By observing the effects of this inhibitor on enzyme kinetics and cellular metabolism, researchers can elucidate the regulatory mechanisms of CoA synthesis. For example, the inhibition of pantothenate kinase, the rate-limiting step in many organisms, can be studied in detail using omega-methyl pantothenic acid. This allows for the determination of kinetic parameters and the investigation of the enzyme's active site.

Furthermore, by creating a deficiency state, omega-methyl pantothenic acid allows for the study of the downstream consequences of reduced CoA levels on the vast number of enzymes that depend on it as a cofactor. These include enzymes involved in the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of acetylcholine. The resulting metabolic and physiological changes help to map the intricate network of CoA-dependent reactions within the cell.

Elucidation of Enzyme Reaction Mechanisms and Substrate Specificities

The study of pantothenic acid analogs, such as omega-methyl pantothenic acid, has been instrumental in deciphering the reaction mechanisms and substrate requirements of enzymes in the CoA biosynthetic pathway, most notably pantothenate kinase (PanK). PanK catalyzes the first and rate-limiting step in CoA synthesis, the phosphorylation of pantothenate to 4'-phosphopantothenate. nih.gov The introduction of analogs with modifications at various positions of the pantothenate molecule allows researchers to probe the structural and chemical features essential for substrate binding and catalysis.

Omega-methyl pantothenic acid features a methyl group in place of a hydrogen atom on the terminal omega carbon of the pantoic acid moiety. This modification, while seemingly minor, can significantly impact its interaction with the active site of PanK. Research on various N-alkylpantothenamides, another class of pantothenic acid analogs, has shown that the enzyme's active site can accommodate substitutions on the pantothenate structure. nih.gov Modeling studies of these analogs within the Escherichia coli PanK active site suggest they bind in a similar orientation to pantothenate itself. nih.gov The alkyl chains of these analogs are predicted to interact with a hydrophobic region of the active site. nih.gov

By comparing the kinetic parameters (such as K_m and V_max) of pantothenate with the inhibition constants (K_i) of its analogs, researchers can deduce the importance of different functional groups for enzyme affinity and turnover. For instance, studies on a range of pantothenamide analogs with varying N-substituents have revealed complex structure-activity relationships (SAR) that are often specific to the PanK isoform and the organism. nih.gov While detailed kinetic data for omega-methyl pantothenic acid's interaction with purified PanK is not extensively documented in publicly available literature, its established role as a pantothenic acid antagonist in various biological systems, including bacteria and humans, strongly suggests it acts as a competitive inhibitor of PanK. researchgate.netnih.gov The ability of such analogs to compete with the natural substrate underscores the stringent structural requirements at the active site of PanK.

The inhibitory effect of a selection of pantothenic acid analogs on the proliferation of Plasmodium falciparum has been shown to be due to their interference with pantothenate utilization. nih.gov For many of these analogs, their inhibitory activity is antagonized by the presence of pantothenic acid, which is consistent with a competitive mechanism of action at the level of an enzyme like pantothenate kinase. nih.gov

Table 1: General Effects of Pantothenic Acid Analogs on Enzyme-Substrate Interactions

| Analog Type | General Observation | Implication for Substrate Specificity |

| N-Alkylpantothenamides | Can act as substrates or inhibitors for PanK. nih.gov | The active site can tolerate modifications to the β-alanine portion of pantothenate, with the nature of the alkyl group influencing affinity and inhibitory potential. |

| Analogs with modified pantoate moiety | Often act as competitive inhibitors. | The dihydroxy-dimethyl-butyrate core is critical for recognition, and small changes can disrupt proper binding and/or phosphorylation. |

This table represents a generalized summary based on research on various pantothenic acid analogs.

Probing Allosteric Regulation and Active Site Dynamics

Pantothenate kinases are subject to allosteric regulation, primarily through feedback inhibition by CoA and its thioesters, such as acetyl-CoA. This regulation is crucial for maintaining CoA homeostasis within the cell. Pantothenic acid analogs, including omega-methyl pantothenic acid, can be employed to investigate these allosteric mechanisms and the conformational dynamics of the enzyme's active site.

Structural studies of PanK have revealed that the binding of substrates and allosteric inhibitors induces significant conformational changes. For example, the binding of pantothenate to E. coli PanK causes a "lid" region to fold over the active site. nih.gov Allosteric inhibitors like acetyl-CoA typically bind to a site that can overlap with the ATP binding site, preventing catalysis. By examining how different analogs affect the enzyme's activity in the presence and absence of allosteric regulators, researchers can map the communication pathways between the active site and allosteric sites.

Modeling of pantothenate antimetabolites into the PanK active site indicates an intimate relationship between the binding sites for the substrate, the allosteric regulator (CoA), and the antimetabolite. nih.gov The alkyl chains of some analogs occupy a hydrophobic pocket that is also accessed by a portion of the allosteric regulator, highlighting the interconnectedness of these binding regions. nih.gov This suggests that the binding of an analog like omega-methyl pantothenic acid could not only block the active site but also influence the enzyme's conformational state and its affinity for allosteric regulators.

Table 2: Probing Enzyme Regulation with Pantothenic Acid Analogs

| Experimental Approach | Information Gained | Relevance of ω-Methyl Pantothenic Acid |

| Inhibition studies in the presence of allosteric effectors | Determines if the analog's binding is affected by the allosteric regulator, providing insight into the interplay between active and allosteric sites. | As a competitive inhibitor, it would be expected to compete with the substrate, and its binding could be influenced by the conformational state of the enzyme, which is controlled by allosteric regulators. |

| Structural analysis of enzyme-analog complexes | Provides a static picture of how the analog binds to the active site and how this binding may alter the enzyme's conformation. | A crystal structure of PanK with omega-methyl pantothenic acid would reveal the precise interactions and the basis for its antagonistic activity. |

| Biophysical techniques (e.g., fluorescence spectroscopy, calorimetry) | Measures changes in protein conformation and binding thermodynamics upon interaction with the analog. | These methods could quantify the binding affinity and the energetic consequences of the omega-methyl modification. |

This table outlines general experimental strategies where pantothenic acid analogs are utilized.

Synthesis and Analytical Methodologies for Omega Methyl Pantothenic Acid Research

Synthetic Chemistry Approaches for Research-Grade Compound Production

The generation of high-purity omega-methyl pantothenic acid for research purposes relies on precise chemical and, potentially, biotechnological methods.

The primary route for producing omega-methyl pantothenic acid is through chemical synthesis. The process is analogous to the synthesis of pantothenic acid itself, which involves the condensation of a pantoic acid derivative with β-alanine. eujournal.org

The synthesis of pantothenic acid typically starts with the formation of DL-pantolactone from formaldehyde, isobutyraldehyde, and cyanide, followed by resolution to obtain the biologically active D-pantolactone. google.com This D-pantolactone is then condensed with β-alanine to form D-pantothenic acid. google.com For omega-methyl pantothenic acid, the structure is modified with a methyl group replacing a hydrogen in the terminal group of the pantoyl moiety. researchgate.net This necessitates the use of a correspondingly modified precursor in place of pantolactone.

A general synthetic pathway involves:

Synthesis of the Lactone Precursor: The synthesis begins with a modified starting material to introduce the terminal methyl group.

Condensation Reaction: The resulting lactone is reacted with a salt of β-alanine, typically in an aqueous solution. The reaction is carefully controlled, often at temperatures below 25°C, to maximize the yield of the desired pantothenic acid analog. google.com An excess of the lactone is often used to ensure the complete reaction of β-alanine. google.com

Purification: Following the reaction, the product is isolated, often as a salt (e.g., calcium or sodium salt) to improve stability. google.com Purification is critical to remove unreacted starting materials, particularly the unmodified β-alanine and lactone, as well as any side-products. Techniques such as precipitation and recrystallization are employed. The purity of the final compound is typically verified using chromatographic and spectrometric methods.

Table 1: Key Stages in Chemical Synthesis of Pantothenic Acid Analogs

| Stage | Description | Key Considerations |

| Precursor Synthesis | Creation of the specific pantoic acid analog (e.g., omega-methyl pantolactone). | Starting materials must contain the desired structural modification. Stereospecificity is crucial for biological relevance. |

| Condensation | Reaction of the pantoic acid derivative (lactone) with β-alanine. google.com | Molar ratios of reactants, reaction temperature, and pH must be optimized to maximize yield and minimize side reactions. google.com |

| Isolation & Purification | Separation of the target compound from the reaction mixture. | Often isolated as a stable salt (e.g., calcium pantothenate). google.comjfda-online.com Requires methods to remove unreacted precursors and byproducts. |

While the biotechnological production of D-pantothenic acid is well-established, utilizing engineered microorganisms like Escherichia coli and Corynebacterium glutamicum, the specific generation of omega-methyl pantothenic acid via these routes is not widely documented in scientific literature. google.comsciopen.com

The established biosynthetic pathway for pantothenic acid involves several enzymatic steps, starting from α-ketoisovalerate and aspartate to form pantoate and β-alanine, respectively, which are then condensed by pantothenate synthetase. nih.gov In principle, a biotechnological route for an analog could be developed by:

Enzymatic Biotransformation: Using a purified enzyme, such as a highly active pantothenate synthetase from Corynebacterium glutamicum, to condense a synthetically produced omega-methyl pantoate with β-alanine. sciopen.com

Engineered Metabolic Pathways: Modifying a host microorganism to produce the omega-methylated precursor. This would be a significant undertaking, requiring the introduction of novel enzymatic activities capable of methylating the natural pathway intermediate.

Currently, chemical synthesis remains the more practical and documented approach for producing research-grade omega-methyl pantothenic acid.

Advanced Analytical Techniques for Quantification in Biological Matrices

Accurate quantification and characterization of omega-methyl pantothenic acid in complex biological samples are essential for metabolic studies. This requires sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC) and, more powerfully, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the analysis of pantothenic acid and its analogs. nih.govcmes.org These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations in matrices like blood, milk, and food. cmes.orgnih.govbesjournal.com

A typical LC-MS/MS method involves:

Sample Preparation: Biological samples often require preparation to remove interfering substances, primarily proteins. This can be achieved through protein precipitation with solvents like methanol (B129727) or zinc sulfate (B86663) solution, or by ultrafiltration. nih.govbesjournal.comresearchgate.net For compounds in a bound state, an enzymatic hydrolysis step (e.g., using alkaline phosphatase) is necessary to liberate the free acid. cmes.org

Chromatographic Separation: A reversed-phase HPLC column, such as a C18 or C8 column, is commonly used for separation. jfda-online.comresearchgate.net The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

Mass Spectrometric Detection: Detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source. besjournal.com For quantification, the tandem MS is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govbesjournal.com An isotopically labeled internal standard, such as [13C6, 15N2]-pantothenic acid, is often used to correct for matrix effects and ensure high accuracy. researchgate.net

The increased hydrophobicity of omega-methyl pantothenic acid compared to pantothenic acid would likely result in a longer retention time under standard reversed-phase conditions, aiding in its separation from the natural vitamin.

Table 2: Example Parameters for LC-MS/MS Analysis of Pantothenic Acid Analogs

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) besjournal.com | Separates analytes based on hydrophobicity. |

| Mobile Phase | Gradient of aqueous ammonium formate and acetonitrile/methanol. nih.govbesjournal.com | Elutes compounds from the column with high resolution. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) besjournal.com | Generates charged ions from the analyte molecules for MS detection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Provides high selectivity and sensitivity for quantification. |

| Internal Standard | Stable Isotope-Labeled Analog (e.g., [13C6, 15N2]-pantothenic acid) researchgate.net | Corrects for variations in sample preparation and instrument response. |

The definitive confirmation of the chemical structure of a synthesized analog like omega-methyl pantothenic acid relies on a combination of spectrometric techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental formula. mdpi.com Tandem MS (MS/MS) experiments are used to fragment the molecule; the resulting fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity of the atoms and the location of modifications like the omega-methyl group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to piece together the entire molecular structure by establishing correlations between different nuclei.

These methods are indispensable for validating the identity and purity of a newly synthesized batch of a research compound before its use in biological experiments.

Microbiological assays are functional tests used to determine the biological activity of vitamins and their antagonists. nih.gov For pantothenic acid, these assays typically use a microorganism, such as Lactobacillus plantarum (ATCC 8014), whose growth is directly dependent on the concentration of pantothenic acid in the culture medium. msu.edumicromasterlab.com

To assess the potency of an antagonist like omega-methyl pantothenic acid, a competitive assay format is used:

A culture medium is prepared containing all necessary nutrients for growth except for pantothenic acid. micromasterlab.com

A known, growth-limiting amount of pantothenic acid is added to the medium.

Varying concentrations of the antagonist (omega-methyl pantothenic acid) are added to a series of tubes or microplate wells.

The medium is inoculated with the test organism and incubated.

Growth is measured, typically by turbidity (optical density) or by titrating the acid produced during metabolism.

The potency of the antagonist is determined by its ability to inhibit the growth of the microorganism in the presence of pantothenic acid. Research has shown that omega-methyl pantothenic acid acts as an antagonist for various species of lactobacilli, making this assay a suitable method for quantifying its biological inhibitory activity. researchgate.net

Table 3: Components of a Microbiological Assay for Pantothenic Acid Antagonism

| Component | Function |

| Test Organism | Lactobacillus plantarum or other pantothenic acid-dependent strain. micromasterlab.com |

| Basal Medium | Contains all essential nutrients (amino acids, glucose, salts) but is free of pantothenic acid. micromasterlab.com |

| Pantothenic Acid | Added at a known, sub-optimal concentration. |

| Antagonist Sample | omega-Methyl pantothenic acid at various concentrations. |

| Incubation | Controlled temperature (e.g., 37°C) and time (e.g., 18-24 hours). micromasterlab.com |

| Measurement | Turbidity or acid titration. |

Future Research Trajectories in Omega Methyl Pantothenic Acid Studies

Application in Systems Biology and Metabolomics for Comprehensive Pathway Mapping

Systems biology, which seeks to understand the complex interactions within biological systems, coupled with metabolomics—the large-scale study of small molecules (metabolites)—offers a powerful approach to comprehensively map the downstream consequences of omega-Methyl pantothenic acid administration. By inhibiting pantothenate kinase, the first and rate-limiting enzyme in the CoA biosynthetic pathway, omega-Methyl pantothenic acid induces a cascade of metabolic alterations that can be systematically tracked and analyzed. nih.govuth.edu

A key future direction is the use of untargeted metabolomic profiling to create a detailed "snapshot" of the metabolic state of cells or tissues following treatment with omega-Methyl pantothenic acid. This approach allows for the simultaneous measurement of hundreds to thousands of metabolites, providing a comprehensive view of the metabolic perturbations caused by CoA deficiency. nih.govsun.ac.za For instance, studies using other pantothenate kinase inhibitors, such as hopantenate, have successfully employed metabolomics to reveal significant changes in hepatic lipid metabolism, organic acid metabolism, and amino acid profiles in mice. nih.gov Such studies serve as a blueprint for future investigations with omega-Methyl pantothenic acid, where researchers can identify not only the primary effects on CoA-dependent pathways like the Krebs cycle and fatty acid metabolism but also secondary, compensatory metabolic shifts.

Isotopic tracing studies represent another promising frontier. By feeding cells or organisms with isotopically labeled nutrients (e.g., ¹³C-glucose or ¹³C-fatty acids) in the presence of omega-Methyl pantothenic acid, researchers can trace the flow of these labels through metabolic pathways. This technique can quantitatively assess metabolic fluxes and pinpoint specific enzymatic steps that are inhibited or upregulated in response to CoA depletion. Such data is invaluable for constructing and validating computational models of metabolic networks. researchgate.net

The integration of metabolomics data with other "omics" datasets, such as transcriptomics (gene expression) and proteomics (protein expression), will provide a multi-layered understanding of the cellular response to omega-Methyl pantothenic acid. For example, transcriptomic analysis can reveal how cells attempt to counteract CoA deficiency by upregulating genes involved in pantothenate transport or alternative metabolic pathways. nih.gov This integrated systems biology approach will be instrumental in creating comprehensive maps of the metabolic pathways governed by CoA availability.

Table 1: Potential Metabolomic Changes Following omega-Methyl Pantothenic Acid Administration

| Metabolite Class | Predicted Change | Rationale |

| Acyl-CoAs | Decrease | Direct consequence of inhibited CoA biosynthesis. |

| Krebs Cycle Intermediates | Decrease | Reduced entry of acetyl-CoA into the cycle. |

| Fatty Acids | Accumulation | Impaired β-oxidation due to lack of CoA. |

| Ketone Bodies | Decrease | Reduced production from fatty acid breakdown. |

| Amino Acids | Variable | Altered catabolism and anabolism due to changes in central carbon metabolism. |

Exploration of Novel Therapeutic Targets Based on Antagonistic Mechanisms

The antagonistic action of omega-Methyl pantothenic acid on CoA biosynthesis opens up avenues for the discovery of novel therapeutic targets for a range of diseases, including cancer and infectious diseases. frontiersin.orgresearchgate.net The rationale is that by understanding the specific vulnerabilities created by CoA depletion, it may be possible to develop drugs that selectively target these vulnerabilities in diseased cells.

One major area of exploration is in oncology. Many cancer cells exhibit reprogrammed metabolism and are highly dependent on specific metabolic pathways for their rapid proliferation. By using omega-Methyl pantothenic acid to induce a state of CoA limitation, researchers can identify "collateral lethality" targets. uth.edu For instance, if a cancer cell has a mutation that makes it particularly reliant on a CoA-dependent pathway, inhibiting CoA synthesis with omega-Methyl pantothenic acid could be selectively toxic to that cancer cell while sparing normal cells. Future studies will likely involve screening libraries of cancer cell lines with different genetic backgrounds against omega-Methyl pantothenic acid to identify such synthetic lethal interactions. The downstream metabolic bottlenecks created by this antimetabolite could represent novel druggable targets.

In the realm of infectious diseases, the CoA biosynthesis pathway is a validated target for the development of new antimicrobial agents, particularly for pathogens like Mycobacterium tuberculosis that can synthesize their own pantothenate. frontiersin.org By inhibiting this pathway, it is possible to starve the bacteria of an essential cofactor. While much of the focus has been on developing direct inhibitors of the bacterial enzymes, omega-Methyl pantothenic acid can be used as a tool to explore the downstream consequences of CoA depletion in bacteria. This could reveal novel aspects of bacterial metabolism that could be targeted by other drugs in combination therapies.

Furthermore, the study of pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene, can also benefit from research on omega-Methyl pantothenic acid. researchgate.net By mimicking the biochemical state of PKAN, this compound can be used in cellular and animal models to better understand the pathophysiology of the disease and to test potential therapeutic interventions that aim to bypass the metabolic block or alleviate its downstream effects.

Table 2: Potential Therapeutic Areas for Targeting CoA Biosynthesis

| Disease Area | Rationale for Targeting CoA Biosynthesis | Potential Therapeutic Strategy |

| Cancer | High metabolic demand and potential for synthetic lethality. | Combination therapy with other metabolic inhibitors. |

| Infectious Diseases | Essential pathway for bacterial survival. | Development of pathogen-specific inhibitors. |

| Neurodegenerative Diseases | To model and understand diseases like PKAN. | Development of therapies that restore CoA levels or mitigate downstream effects. |

| Metabolic Syndrome | CoA is central to lipid and glucose metabolism. | Modulation of specific CoA-dependent pathways. |

Development of Advanced Experimental Models for Studying Antimetabolite Effects

To fully unlock the research potential of omega-Methyl pantothenic acid, the development and application of advanced experimental models are crucial. While historical studies have relied on traditional cell culture and animal models, researchgate.netresearchgate.net future research will benefit from more sophisticated systems that better recapitulate human physiology and disease.

One of the most promising avenues is the use of human-derived three-dimensional (3D) culture systems, such as organoids and spheroids. These models, which can be generated from patient-derived induced pluripotent stem cells (iPSCs), offer a more physiologically relevant context to study the effects of omega-Methyl pantothenic acid. For example, liver organoids could be used to investigate the compound's impact on hepatic steatosis, while neuronal organoids could be employed to model its effects on the brain, which is particularly relevant for understanding neurodegenerative conditions linked to CoA metabolism. researchgate.net

The use of human embryonic stem cells (hESCs) in metabolomics studies has already demonstrated the potential to identify developmental toxicity pathways, including the pantothenate and CoA biosynthesis pathway. researchgate.net The application of omega-Methyl pantothenic acid in such models could provide critical insights into the role of CoA during human development and the potential teratogenic effects of its disruption.

In addition to in-vitro models, the development of genetically engineered animal models will be invaluable. For instance, creating mice with a conditional knockout of a specific pantothenate kinase isoform would allow researchers to study the effects of tissue-specific CoA depletion and how it interacts with the systemic administration of omega-Methyl pantothenic acid. Such models would be instrumental in dissecting the tissue-specific roles of CoA and in preclinical testing of therapeutic strategies.

Finally, the increasing power of computational biology will enable the development of sophisticated in-silico models of metabolism. nih.gov These models, constrained by experimental data from metabolomics and isotopic tracing studies using omega-Methyl pantothenic acid, will allow for the simulation of complex metabolic behaviors and the prediction of novel drug targets and intervention strategies. The integration of these advanced experimental and computational models will undoubtedly accelerate our understanding of the multifaceted roles of Coenzyme A and the potential applications of its antagonist, omega-Methyl pantothenic acid.

Q & A

Basic Research Questions

Q. What analytical methods are used to quantify omega-Methyl pantothenic acid in biological samples?

- Methodology : Gas chromatography (GC) and microbiological assays (e.g., Lactobacillus plantarum growth assays) are primary methods. GC requires derivatization to produce volatile fragments for reproducible detection . Microbiological assays rely on bacterial growth proportional to pantothenic acid availability, necessitating enzymatic pretreatment (proteases/phosphatases) to release bound forms from coenzyme A derivatives . Radioimmunoassays may also be employed but require antibody specificity validation.

Q. How is omega-Methyl pantothenic acid employed to induce pantothenic acid deficiency in human studies?

- Experimental Design : A pantothenic acid-deficient diet is paired with oral administration of omega-methyl pantothenic acid, which competitively inhibits pantothenic acid absorption. Key parameters include controlled dietary intake (e.g., <1 mg/day pantothenic acid) and antagonist dosing (e.g., 1 g/day omega-methyl analog) . Deficiency symptoms (e.g., adrenal dysfunction, gastrointestinal lesions) typically manifest within 8–12 weeks, requiring strict monitoring of plasma cholesterol, urinary 17-ketosteroids, and clinical signs like dermatitis .

Q. What metabolic parameters are assessed in studies investigating omega-Methyl pantothenic acid-induced deficiency?

- Key Metrics :

- Adrenal function : Urinary 17-ketosteroid excretion and cortisol levels.

- Lipid metabolism : Plasma cholesterol and fatty acid profiles.

- Neurological effects : Nerve conduction velocity and myelin sheath integrity (observed in animal models).

- Immune response : Antibody production rates and lymphocyte activity .

Advanced Research Questions

Q. What experimental design considerations are critical when using omega-Methyl pantothenic acid as a pantothenic acid antagonist in human trials?

- Challenges :

- Ethical constraints : Prolonged deficiency induction risks irreversible harm; studies must include rescue protocols (e.g., pantothenic acid supplementation post-trial).

- Control groups : Use of placebo arms with deficient diets but no antagonist to isolate antagonist-specific effects .

- Blinding : Double-blind protocols to mitigate bias, though antagonist administration may unmask blinding due to distinct metabolic effects .

Q. How can researchers address contradictions in data interpretation across studies using omega-Methyl pantothenic acid?

- Strategies :

- Standardized assays : Harmonize analytical methods (e.g., GC vs. microbiological assays) to reduce variability .

- Covariate adjustment : Control for confounding factors like baseline pantothenic acid status or co-administered nutrients (e.g., inositol, folic acid) that modulate antagonist efficacy .

- Meta-analytic frameworks : Apply PRISMA guidelines to systematically evaluate heterogeneity in deficiency models and antagonist dosing .

Q. What methodologies are recommended for harmonizing outcome measures in meta-analyses of pantothenic acid antagonist studies?

- Approach : Prospective meta-analyses (PMA) predefine shared outcomes (e.g., adrenal biomarkers, immune parameters) and standardize data collection protocols across studies. This minimizes heterogeneity and enhances statistical power for rare outcomes (e.g., severe neurological effects) .

- Tools : Use PRISMA checklists for study inclusion and Cochrane risk-of-bias tools to assess methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.